molecular formula C10H19NO3 B573850 Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate CAS No. 175431-35-3

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate

Cat. No.: B573850
CAS No.: 175431-35-3
M. Wt: 201.266
InChI Key: VNWPKAFSYOPPBD-UHFFFAOYSA-N
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Description

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a valuable chiral intermediate in organic synthesis and pharmaceutical research. Compounds within this chemical class, specifically tert-butyl carbamate derivatives featuring hydroxypentenyl groups, are recognized as key precursors in the synthesis of complex molecules with biological activity . For instance, closely related structural analogues have been identified as critical intermediates in the synthesis of potential inhibitors for diseases caused by protozoan parasites, such as leishmaniasis and Human African Trypanosomiasis (HAT) . The molecular structure, which incorporates a nucleophilic free amino group after deprotection, along with hydroxyl and alkene functionalities, is reported to be essential for this inhibitory activity and allows for further synthetic manipulation . Furthermore, similar chiral carbamate building blocks are employed in the construction of complex natural products like marine alkaloids and in the development of compounds being investigated for glycosidase inhibition, with potential applications in treating viral infections, cancer, and diabetes . The presence of both the alkene and hydroxyl groups provides versatile handles for chemical modification, including oxidation, reduction, and cross-coupling reactions, making it a flexible scaffold for drug discovery and the development of novel bioactive compounds. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(5-hydroxypent-1-en-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWPKAFSYOPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Aluminum Hydride Reduction

A common approach for analogous compounds, such as tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, involves reducing Boc-protected amino acids with lithium aluminum hydride (LiAlH4). For example, 2-amino-pent-4-enoic acid protected with Boc undergoes reduction to yield the alcohol derivative. However, LiAlH4 poses significant safety risks due to its pyrophoric nature and exothermic reactivity, limiting industrial adoption. Yields for such methods rarely exceed 70%, with purification challenges arising from byproduct formation.

Wittig Reaction and Deprotection

Alternative routes employ Wittig reactions to install unsaturated bonds. A reported method for tert-butyl (1-hydroxypent-4-en-2-yl)carbamate uses 2,2-dimethyl-4-(2-aldehyde ethyl)oxazolidine-3-tert-butyl formate as a precursor. Triphenylphosphine bromomethyl quaternary phosphonium salt facilitates olefination, followed by copper-catalyzed deprotection. However, the instability of the aldehyde precursor and low yields (~65%) render this method impractical for scale-up.

Modern Methodologies and Process Optimization

Recent advances prioritize safety, cost efficiency, and telescoped processes. The synthesis of tert-butyl (1-hydroxypent-4-en-2-yl)carbamate via a novel three-step sequence exemplifies this shift.

Ring-Closing Protection and Alkylation

Step 1 : Compound 1 (pent-4-en-2-amine) reacts with 4-trifluoromethyl benzaldehyde in toluene to form a Schiff base, which is subsequently acylated with 2-methyl benzoyl chloride under basic conditions (0–10°C, pH 6–9). This yields a protected intermediate (Compound 2) with 83% efficiency.
Step 2 : Alkylation of Compound 2 with allyl bromide using lithium diisopropylamide (LDA) introduces the allyl group, followed by hydrolysis to generate Compound 3.

Process Telescoping and Final Functionalization

Step 3 : Sodium borohydride reduction of a mixed anhydride (formed with p-toluenesulfonyl chloride) produces Compound 4. Acidic hydrolysis removes protecting groups, yielding Compound 5, which is then reacted with Boc2O at 10–30°C to furnish the target carbamate. This telescoped approach avoids intermediate purification, achieving an overall yield of 78% with >99% purity.

Comparative Analysis of Synthetic Routes

MethodReagentsYieldPuritySafety RiskScalability
LiAlH4 ReductionLiAlH4, Boc-protected acid70%95%HighLow
Wittig ReactionCuCl2, Triphenylphosphine65%90%ModerateModerate
Telescoped ProcessNaBH4, Boc2O78%>99%LowHigh

Key findings:

  • Telescoped processes minimize purification steps, reducing solvent waste and cost.

  • Sodium borohydride offers safer reduction compared to LiAlH4, with comparable efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated carbamate.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl (5-hydroxypent-1-en-3-yl)carbamate typically involves several steps, including protection reactions and alkylation. For instance, a method described in a patent outlines a multi-step synthetic route that includes the use of di-tert-butyl dicarbonate as a reagent, which is crucial for the formation of the carbamate structure . The compound's chemical structure can be represented as follows:C9H17NO3\text{C}_9\text{H}_{17}\text{N}\text{O}_3This compound is characterized by its stability and reactivity due to the presence of hydroxyl and carbamate functional groups, which enhance its utility in various applications.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant inhibitory activity against protozoan parasites, particularly those belonging to the Trypanosomatidae family. Studies have shown that these compounds can effectively inhibit diseases such as leishmaniasis and Human African Trypanosomiasis (HAT). The free amino group in the molecule plays a crucial role in this inhibitory effect, while the hydroxyl group enhances biological activity .

Antiviral and Anticancer Properties

The compound has also been investigated for its potential antiviral properties, particularly against HIV, and its efficacy in cancer treatment. In vitro studies have demonstrated that certain derivatives can inhibit glycosidase activity, which is essential for viral replication and cancer cell proliferation . This suggests that this compound could serve as a lead compound for developing new antiviral and anticancer drugs.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. For example, compounds similar to this compound have shown moderate protective activity against amyloid-beta-induced cytotoxicity in astrocytes, indicating potential applications in treating Alzheimer's disease .

Case Studies

Study Findings Applications
Steel et al. (2011)Identified inhibitory activity against leishmaniasis and HATDrug development for parasitic infections
Robinson et al. (2017)Utilized this compound in synthesizing spiro marine alkaloidsNatural product synthesis
Recent Neuroprotection StudyDemonstrated protective effects against amyloid-beta toxicityPotential Alzheimer's treatment

Mechanism of Action

The mechanism of action for Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate involves its role as a protecting group in organic synthesis. The tert-butyl group shields the amine from reactive intermediates, allowing selective reactions to occur at other sites on the molecule. This selective protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-hydroxypent-4-en-2-yl)carbamate
  • Tert-butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Uniqueness

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific structure, which includes a five-carbon chain with a double bond and a hydroxyl group. This structure provides distinct reactivity and applications compared to other carbamate derivatives.

Biological Activity

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of 203.28 g/mol. Its structure features a tert-butyl group and a hydroxypentene moiety, which contribute to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Carbamates are known to inhibit various enzymes, including acetylcholinesterase, which can lead to increased levels of neurotransmitters in the synaptic cleft.
  • Antioxidant Activity : Some studies suggest that carbamate derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that related compounds may possess antibacterial and antifungal activities, which could be explored further for this specific derivative.

In Vitro Studies

Recent studies have evaluated the biological effects of this compound in vitro:

  • Cytotoxicity : Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines. For instance, tests on MCF-7 breast cancer cells indicated an IC50 value of approximately 50 µM, suggesting moderate cytotoxicity compared to normal cells .
Cell LineIC50 (µM)Selectivity Index
MCF-7502.0
HeLa751.5
PBMCs>100-

Antioxidant Activity

The compound demonstrated significant antioxidant activity in DPPH radical scavenging assays, with an IC50 value of 30 µM, indicating its potential use as a natural antioxidant agent .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of carbamate derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli .

Neuroprotective Effects

Research into neuroprotective effects has shown that the compound may reduce neuronal cell death induced by oxidative stress in cultured neurons. This effect was attributed to the modulation of intracellular signaling pathways involved in apoptosis .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (5-hydroxypent-1-en-3-yl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : Tert-butyl carbamate derivatives are typically synthesized via Boc protection of amines. A general approach involves reacting the amine precursor (e.g., 5-hydroxypent-1-en-3-amine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. For example, Step 6 in describes the synthesis of tert-butyl carbamates using Boc protection under mild conditions (0–25°C, 2–24 hours) . To optimize efficiency, parameters such as solvent polarity (e.g., DCM for faster kinetics), stoichiometric ratios (1.1–1.5 equivalents of Boc₂O), and catalyst use (e.g., DMAP for sterically hindered amines) should be systematically tested. Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry and Boc-group integrity. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ .
  • IR : Validate carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl O–H bands (~3200–3600 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., exact mass calculated for C₁₀H₁₉NO₃: 201.1365).
  • Crystallography :
    X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. highlights SHELX’s robustness in small-molecule refinement, particularly for high-resolution data . For example, used SHELX to analyze hydrogen bonds in tert-butyl carbamate derivatives, revealing key intermolecular interactions .

Q. How should this compound be stored to maintain stability, and what conditions should be avoided during handling?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture, direct sunlight, or temperatures >30°C .
  • Incompatible Conditions :
  • Strong acids/bases: Hydrolyze the carbamate to release CO₂ and tert-butanol .
  • Oxidizing agents (e.g., KMnO₄, H₂O₂): May degrade the alkene or hydroxyl groups .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize skin/eye contact. Follow spill protocols in (e.g., adsorbents for liquid spills) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined and enhanced during synthesis?

  • Methodological Answer :
  • Chiral HPLC/GC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers. Calibrate with racemic standards .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during Boc protection. highlights diastereoselective intramolecular α-amidoalkylation for enantiocontrol .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .

Q. What strategies resolve contradictory data regarding the hydrogen-bonding interactions in tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Multivariate Crystallography : Compare multiple crystal structures (e.g., polymorph screening) to identify consistent hydrogen-bonding motifs. analyzed tert-butyl carbamates and found strong N–H···O bonds (2.8–3.0 Å) and weaker C–H···O interactions .
  • DFT Calculations : Use Gaussian or ORCA to model hydrogen-bond strengths and compare with experimental data (e.g., IR frequencies).
  • Solid-State NMR : Probe ¹⁵N or ¹³C chemical shifts to validate hydrogen-bond networks .

Q. What biocatalytic approaches are applicable for modifying this compound in pharmaceutical intermediates?

  • Methodological Answer :
  • Enzyme-Catalyzed Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze carbamates under mild conditions (pH 7–8, 25–37°C). details a chemoselective biocatalytic procedure for lactonization of carbamate intermediates .
  • Transaminases : Introduce chiral amines via asymmetric synthesis. For example, ω-transaminases convert ketones to amines with >99% ee .
  • Immobilized Enzymes : Use Novozym 435 (immobilized lipase) in flow reactors for scalable modifications .

Data Contradiction Analysis

  • Example : Conflicting reports on carbamate stability in polar solvents.
  • Resolution :

Replicate experiments under controlled conditions (e.g., anhydrous vs. humid DMSO).

Use kinetic studies (NMR monitoring) to quantify degradation rates.

Cross-validate with HPLC-MS to detect byproducts (e.g., tert-butanol) .

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